molecular formula C10H15NO4S B3034410 Diethyl l-2-isothiocyanatoglutarate CAS No. 17126-63-5

Diethyl l-2-isothiocyanatoglutarate

Cat. No.: B3034410
CAS No.: 17126-63-5
M. Wt: 245.3 g/mol
InChI Key: BEIMBFWLTYKYLU-QMMMGPOBSA-N
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Description

Diethyl l-2-isothiocyanatoglutarate is an organic compound with the molecular formula C₁₀H₁₅NO₄S. It is known for its unique chemical structure, which includes an isothiocyanate group attached to a glutarate backbone. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Scientific Research Applications

Diethyl l-2-isothiocyanatoglutarate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing isothiocyanate groups into molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is classified as harmful and an irritant . For more detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl l-2-isothiocyanatoglutarate can be synthesized through the reaction of diethyl glutarate with thiophosgene. The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl l-2-isothiocyanatoglutarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl l-2-isothiocyanatoglutarate involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity is the basis for its biological activities, such as enzyme inhibition or modification of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl glutarate: Lacks the isothiocyanate group, making it less reactive in certain chemical reactions.

    Diethyl 2-isothiocyanatopentanedioate: Similar structure but may have different reactivity and applications.

    Diethyl N-(thioxomethylene)glutamate: Another related compound with distinct chemical properties.

Uniqueness

Diethyl l-2-isothiocyanatoglutarate is unique due to its combination of the glutarate backbone and the reactive isothiocyanate group. This combination allows it to participate in a variety of chemical reactions and makes it valuable in both research and industrial applications .

Properties

IUPAC Name

diethyl (2S)-2-isothiocyanatopentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-3-14-9(12)6-5-8(11-7-16)10(13)15-4-2/h8H,3-6H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIMBFWLTYKYLU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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